Cas no 101555-48-0 (Diiodosilyl(diiodo)silane)

Diiodosilyl(diiodo)silane structure
Product name:Diiodosilyl(diiodo)silane
Diiodosilyl(diiodo)silane Chemical and Physical Properties
Names and Identifiers
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- Diiodosilyl(diiodo)silane
- 101555-48-0
- Disilane, 1,1,2,2-tetraiodo-
- 1,1,2,2-Tetraiododisilane
- DTXSID60761024
-
- Inchi: InChI=1S/H2I4Si2/c1-5(2)6(3)4/h5-6H
- InChI Key: MTNXNTBNAOGWMA-UHFFFAOYSA-N
- SMILES: [SiH]([SiH](I)I)(I)I
Computed Properties
- Exact Mass: 565.58546
- Monoisotopic Mass: 565.5874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 26.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Diiodosilyl(diiodo)silane Related Literature
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1. 1,1,2-Tri-tert-butyldisilane, But 2HSiSiH2But: vibrational spectra and molecular structure in the gas phase by electron diffraction and ab initio calculationsSarah L. Hinchley,Bruce A. Smart,Carole A. Morrison,Heather E. Robertson,David W. H. Rankin,Robert Zink,Karl Hassler 2HSiSiH2But: vibrational spectra and molecular structure in the gas phase by electron diffraction and ab initio calculations?. Sarah L. Hinchley Bruce A. Smart Carole A. Morrison Heather E. Robertson David W. H. Rankin Robert Zink Karl Hassler J. Chem. Soc. Dalton Trans. 1999 2303
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2. 1,1,2-Tri-tert-butyldisilane, But 2HSiSiH2But: vibrational spectra and molecular structure in the gas phase by electron diffraction and ab initio calculationsSarah L. Hinchley,Bruce A. Smart,Carole A. Morrison,Heather E. Robertson,David W. H. Rankin,Robert Zink,Karl Hassler 2HSiSiH2But: vibrational spectra and molecular structure in the gas phase by electron diffraction and ab initio calculations?. Sarah L. Hinchley Bruce A. Smart Carole A. Morrison Heather E. Robertson David W. H. Rankin Robert Zink Karl Hassler J. Chem. Soc. Dalton Trans. 1999 2303
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3. Molecular structure of ButCl2SiSiCl2But in the gas phase by electron diffraction and ab initio calculations. Molecular structures of the compounds ButX2SiSiX2But (X = Cl, Br or I) by vibrational spectroscopy, X-ray crystallography and ab initio calculationsSarah L. Hinchley,Bruce A. Smart,Carole Morrison,Heather E. Robertson,David W. H. Rankin,Robert A. Coxall,Simon Parsons,Robert Zink,Harald Siegl,Karl Hassler,Richard Mawhorter J. Chem. Soc. Dalton Trans. 2001 2916
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Jan Schwabedissen,Paul D. Lane,Sarah L. Masters,Karl Hassler,Derek A. Wann Dalton Trans. 2014 43 10175
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Swadhin K. Mandal,Herbert W. Roesky Chem. Commun. 2010 46 6016
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